2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a pyrazoloquinoline core, and an acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 3-methylphenol in the presence of a base like potassium carbonate.
Acetamide formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenoxy or pyrazoloquinoline moieties using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets within cells. This compound may bind to nuclear receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide: Similar structure with a different position of the methyl group on the phenoxy ring.
2-(3-methylphenoxy)-N-(6-ethyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide: Similar structure with a different alkyl group on the pyrazoloquinoline core.
Uniqueness
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-10-27-23-19(13-17-11-16(3)8-9-20(17)24-23)22(26-27)25-21(28)14-29-18-7-5-6-15(2)12-18/h5-9,11-13H,4,10,14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOXUSZMWHZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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